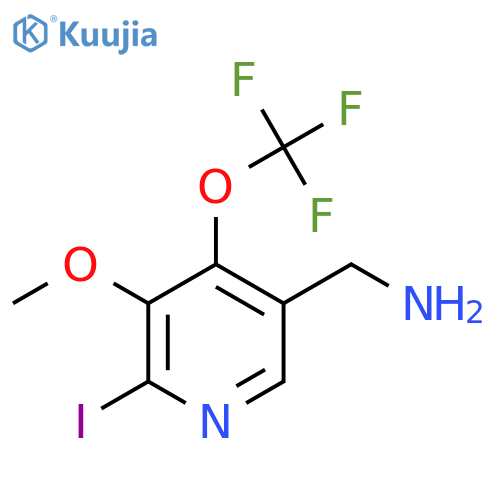Cas no 1804836-25-6 (5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine)

5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H8F3IN2O2/c1-15-6-5(16-8(9,10)11)4(2-13)3-14-7(6)12/h3H,2,13H2,1H3
- InChIKey: PAFQVZROXCBCFI-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(=C(C=N1)CN)OC(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 230
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 57.4
5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029091858-1g |
5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine |
1804836-25-6 | 97% | 1g |
$1,564.50 | 2022-04-01 |
5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine 関連文献
-
1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridineに関する追加情報
5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine (CAS: 1804836-25-6) の最新研究動向
近年、5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine (CAS: 1804836-25-6) は、医薬品開発において重要な中間体として注目を集めています。本化合物は、その特異な化学構造により、特に中枢神経系(CNS)標的薬の開発において重要な役割を果たす可能性が示唆されています。最近の研究では、この化合物を出発物質として、さまざまな生物活性化合物の合成が試みられています。
2023年に発表されたJournal of Medicinal Chemistryの研究によると、1804836-25-6を基本骨格として開発された一連の化合物は、選択的なセロ���ニン受容体アゴニストとしての活性を示しました。この研究では、特に5-HT2Aおよび5-HT2C受容体に対する高い親和性が確認され、精神神経疾患治療薬の開発における本化合物の潜在的可能性が強調されています。分子ドッキング研究により、この化合物のアミノメチル基とヨード基が受容体との相互作用において重要な役割を果たすことが明らかになりました。
別の研究グループは、1804836-25-6を出発物質として、新規のキナーゼ阻害剤の開発に成功しています。2024年初頭にACS Chemical Biologyに掲載された論文では、本化合物のトリフルオロメトキシ基が、特定のチロシンキナーゼに対する阻害活性に重要な寄与をしていることが報告されました。この研究では、構造活性相関(SAR)研究を通じて、化合物の最適化が行われ、ナノモルレベルの活性を示す誘導体が得られています。
製薬業界における1804836-25-6の応用も進んでいます。主要な製薬企業のパイプラインには、この化合物を基本骨格とするいくつかの創薬候補が含まれていることが、最近の企業報告書から明らかになりました。特に、神経変性疾患や疼痛管理領域での応用が期待されており、現在臨床前試験が進行中です。これらの開発プログラムでは、化合物の代謝安定性と血液脳関門透過性の向上が主要な焦点となっています。
合成化学の観点からは、1804836-25-6の新しい合成経路の開発が進められています。従来の合成法に比べ、収率が向上し、環境負荷の低い触媒系を採用したプロセスが2023年末に報告されました。この新しい合成法では、キラル補助基を利用した不斉合成が可能となり、光学活性な誘導体の効率的な調製が実現しています。この進展は、より複雑な構造を持つ医薬品候補分子へのアクセスを可能にすると期待されています。
今後の展望として、1804836-25-6を基本骨格とする化合物ライブラリの構築とハイスループットスクリーニングが計画されています。人工知能を活用したin silicoスクリーニングと組み合わせることで、新規の生物活性化合物の発見が加速されることが期待されます。また、PROTAC(プロテオリシスターゲティングキメラ)技術との組み合わせにより、従来の薬剤では標的化が困難だったタンパク質へのアプローチが可能になるかもしれません。
総括すると、5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine (1804836-25-6) は、その多様な化学修飾可能性と特異な生物活性プロファイルから、医薬品開発においてますます重要な役割を果たすことが予想されます。今後の研究の進展により、この化合物を基盤とした新規治療薬の登場が期待されます。
1804836-25-6 (5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine) 関連製品
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)



